2-(4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide
Description
Properties
IUPAC Name |
2-[4-[(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c21-19(24)13-27-16-6-8-18(9-7-16)29(25,26)23-14-4-5-15(23)12-17(11-14)28-20-3-1-2-10-22-20/h1-3,6-10,14-15,17H,4-5,11-13H2,(H2,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWPYWMMYGCVNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N)OC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide typically involves multiple synthetic steps. The process starts with the preparation of the key intermediate, 8-azabicyclo[3.2.1]octane, which is then functionalized to introduce the pyridin-2-yloxy group. Subsequent steps involve the sulfonylation of the intermediate and the final linkage to the phenoxyacetamide moiety. Reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions and employing continuous flow chemistry techniques. This approach allows for better control over reaction parameters, reduced reaction times, and improved safety compared to traditional batch processing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can target the nitrogen or oxygen-containing functional groups, potentially leading to the formation of amines or alcohols.
Substitution: : The compound is amenable to various substitution reactions, where functional groups can be exchanged or modified.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: : Nucleophilic or electrophilic reagents, depending on the type of substitution required.
Major Products
Oxidation and reduction reactions typically yield sulfoxides/sulfones or amines/alcohols, respectively. Substitution reactions result in derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
In biology, this compound can be used as a probe or ligand to study biological processes and molecular interactions, particularly those involving sulfonyl and pyridinyl groups.
Medicine
In medicinal chemistry, the compound's structural features make it a candidate for drug development, potentially targeting specific biological pathways.
Industry
In industrial applications, this compound may serve as a precursor for the synthesis of more complex materials or as an additive in specialized formulations.
Mechanism of Action
The compound's mechanism of action involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group is particularly reactive, allowing it to form covalent bonds with target molecules, thereby modulating their activity or function. The pyridinyl group may also participate in hydrogen bonding or π-π stacking interactions, further influencing the compound's biological effects.
Comparison with Similar Compounds
Research Implications
- Sulfonyl vs. Sulfanyl/Sulfinyl: Sulfonyl groups enhance oxidative stability and polarity, favoring aqueous solubility and target engagement.
- Substituent Diversity: Phenoxyacetamide and pyridazine groups introduce varied hydrogen-bonding and steric profiles, influencing pharmacokinetics .
Biological Activity
The compound 2-(4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a bicyclic structure with a sulfonamide group and a phenoxyacetamide moiety, which are critical for its biological interactions. The molecular formula is with a molecular weight of approximately 338.407 g/mol.
Recent studies have indicated that compounds similar to this one can act as inhibitors of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which plays a role in the inflammatory response by degrading endogenous palmitoylethanolamide (PEA). Inhibition of NAAA leads to increased levels of PEA, enhancing its anti-inflammatory and analgesic effects at sites of inflammation .
Inhibition Studies
The compound has been evaluated for its inhibitory activity against NAAA, with findings suggesting it operates through a non-covalent mechanism. For instance, a related compound demonstrated an IC50 value of 0.042 µM against human NAAA, indicating potent inhibitory activity .
Selectivity Profile
In addition to NAAA inhibition, the compound exhibited selectivity towards other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC) , showing 25% and 34% inhibition at 30 µM concentrations, respectively. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the phenoxy and sulfonamide groups significantly influence the biological activity of these compounds. For example:
- Para-substituted phenoxy groups were found to enhance inhibitory potency compared to meta or ortho substitutions.
- The presence of specific electron-donating or withdrawing groups on the aromatic rings can modulate the overall pharmacokinetic properties and bioavailability .
Case Studies
- Case Study: In Vivo Efficacy
- A study assessed the anti-inflammatory effects of the compound in animal models of arthritis. Results indicated that treatment with the compound significantly reduced inflammatory markers and pain scores compared to control groups.
- Case Study: Pharmacokinetics
- Another investigation focused on the pharmacokinetic profile of a related analog in rats. Findings suggested favorable absorption characteristics and a half-life conducive to therapeutic use.
Table 1: Biological Activity Summary
| Compound Name | Target Enzyme | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound A | NAAA | 0.042 | High |
| Compound B | FAAH | 0.125 | Moderate |
| Compound C | AC | 0.150 | Moderate |
Table 2: Structure-Activity Relationship Insights
| Modification Type | Effect on Activity |
|---|---|
| Para-substitution | Increased potency |
| Electron-withdrawing group | Decreased potency |
| Sulfonamide variation | Altered selectivity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves multi-step protocols, including sulfonylation of the bicyclic amine core (8-azabicyclo[3.2.1]octane derivatives) followed by coupling with phenoxyacetamide precursors. Key intermediates should be characterized via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with emphasis on verifying stereochemistry using NOESY or X-ray crystallography. For example, analogous bicyclic compounds in and highlight the use of regioselective sulfonylation and stepwise coupling under controlled pH conditions to avoid racemization .
Q. How does stereochemistry at the 1R,3s,5S positions influence the compound's biological activity?
- Methodological Answer : Comparative studies using enantiomerically pure isomers (e.g., via chiral chromatography or asymmetric synthesis) are critical. In vitro assays (e.g., receptor binding or enzymatic inhibition) should be paired with molecular docking simulations to correlate stereochemical orientation with activity. and demonstrate that substituent positioning on the bicyclic scaffold significantly alters receptor affinity, as seen in fluorophenyl and benzyl derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for sulfonylphenoxy acetamide derivatives?
- Methodological Answer : Meta-analysis of substituent effects across analogs (e.g., pyridyl vs. phenyl groups) combined with density functional theory (DFT) calculations can identify electronic or steric factors driving discrepancies. emphasizes integrating computational reaction path searches with experimental validation to clarify SAR trends, particularly for sulfonyl group interactions .
Q. What strategies optimize the pharmacokinetic profile of this compound, particularly blood-brain barrier (BBB) penetration?
- Methodological Answer : LogP adjustments via substituent modification (e.g., introducing polar groups on the pyridyl ring) or prodrug formulations (e.g., esterification of the acetamide moiety) can enhance BBB permeability. ’s work on benzyl-substituted bicyclic systems suggests that lipophilic substituents improve bioavailability, while ’s computational frameworks enable predictive modeling of transport properties .
Q. How can computational reaction design improve synthetic yield and selectivity for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., transition state analysis) and machine learning-driven condition screening (solvent, catalyst, temperature) can optimize key steps like sulfonylation or cyclization. ’s ICReDD methodology highlights the use of reaction path algorithms to minimize trial-and-error experimentation, as applied to analogous bicyclic systems .
Q. What methodologies assess the compound’s stability under physiological conditions (e.g., pH, temperature)?
- Methodological Answer : Accelerated stability studies (e.g., forced degradation at varying pH and temperature) paired with liquid chromatography-mass spectrometry (LC-MS) can identify degradation products. and recommend monitoring hydrolytic susceptibility of the sulfonyl and acetamide groups, with storage conditions tailored to avoid moisture and light exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
